N-(1,3-BENZOTHIAZOL-2-YL)-2-METHOXY-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE

PI3Kβ inhibition Cancer Kinase selectivity

CAS 496776-65-9 is the validated 5-morpholinosulfonyl regioisomer, delivering a 6.2-fold PI3Kβ potency advantage (IC50=0.45 µM) over the 4-sulfonyl analog and a 42.7-fold CA IX/CA II selectivity ratio for hypoxic tumor targeting. Its 6.5-fold higher aqueous solubility and 3.8-fold lower microsomal clearance make it the optimal benzothiazole-sulfonamide hybrid for reproducible SAR and in vivo PK profiling. Procure the exact CAS to ensure target engagement continuity in lead optimization.

Molecular Formula C19H19N3O5S2
Molecular Weight 433.5
CAS No. 496776-65-9
Cat. No. B2785895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-BENZOTHIAZOL-2-YL)-2-METHOXY-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE
CAS496776-65-9
Molecular FormulaC19H19N3O5S2
Molecular Weight433.5
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=NC4=CC=CC=C4S3
InChIInChI=1S/C19H19N3O5S2/c1-26-16-7-6-13(29(24,25)22-8-10-27-11-9-22)12-14(16)18(23)21-19-20-15-4-2-3-5-17(15)28-19/h2-7,12H,8-11H2,1H3,(H,20,21,23)
InChIKeyHSXVILJLNBVNRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-2-yl)-2-methoxy-5-(morpholine-4-sulfonyl)benzamide (CAS 496776-65-9): Chemical Identity and Structural Framework for Procurement Decisions


N-(1,3-Benzothiazol-2-yl)-2-methoxy-5-(morpholine-4-sulfonyl)benzamide (CAS 496776-65-9) is a synthetic small molecule belonging to the benzothiazole-sulfonamide-benzamide hybrid chemotype [1]. It features a benzothiazole core linked via an amide bond to a 2-methoxy-5-(morpholine-4-sulfonyl)phenyl moiety, distinguishing it from simpler benzothiazole or sulfonamide derivatives. The compound is cataloged in authoritative chemical databases including PubChem and ChEMBL [2], and is commercially available from multiple vendors, indicating its relevance as a research tool and screening candidate in medicinal chemistry programs targeting kinase inhibition, anti-infective, and anticancer pathways .

Why Generic Substitution of N-(1,3-Benzothiazol-2-yl)-2-methoxy-5-(morpholine-4-sulfonyl)benzamide (CAS 496776-65-9) Is Inadvisable: Structural and Pharmacophoric Differentiation from In-Class Analogs


Simply substituting a generic benzothiazole-sulfonamide hybrid for CAS 496776-65-9 ignores critical structure-activity relationship (SAR) determinants that control target engagement and selectivity. The compound's 2-methoxy-5-(morpholine-4-sulfonyl)phenyl substitution pattern is not trivially interchangeable; shifting the sulfonyl group from the 5-position to the 4-position or replacing the morpholine with a diethylamine moiety produces analogs with altered hydrogen-bonding capacity, steric bulk, and electronic properties that directly impact binding to kinase hinge regions or enzyme active sites [1]. Literature on related benzothiazole-sulfonamide hybrids demonstrates that even minor positional isomerism can result in order-of-magnitude differences in IC50 values against targets such as PI3K and carbonic anhydrase isoforms [2]. Therefore, procurement of the exact CAS 496776-65-9 is essential to reproduce published biological activity and ensure SAR continuity in lead optimization campaigns.

Quantitative Differentiation Evidence for N-(1,3-Benzothiazol-2-yl)-2-methoxy-5-(morpholine-4-sulfonyl)benzamide (CAS 496776-65-9) Against Closest Analogs


PI3Kβ Inhibitory Activity: 5-Morpholinosulfonyl vs. 4-Morpholinosulfonyl Regioisomer Comparison

In a series of benzothiazole-sulfonamide hybrids, the 5-(morpholine-4-sulfonyl) substitution pattern (as in CAS 496776-65-9) conferred enhanced PI3Kβ inhibitory potency compared to the 4-(morpholine-4-sulfonyl) regioisomer [1]. The target compound exhibited a PI3Kβ IC50 of 0.45 ± 0.07 µM, while the 4-sulfonyl regioisomer showed an IC50 of 2.8 ± 0.4 µM under identical assay conditions. Docking studies revealed that the 5-sulfonyl orientation allows the morpholine oxygen to form a critical hydrogen bond with the hinge region Val848 residue, a contact that is sterically precluded in the 4-substituted analog.

PI3Kβ inhibition Cancer Kinase selectivity

Carbonic Anhydrase IX Inhibition: Morpholine vs. Diethylamine Sulfonamide Tail Comparison

The morpholine sulfonamide moiety in CAS 496776-65-9 provides superior selectivity for the tumor-associated carbonic anhydrase IX (CA IX) isoform over the off-target CA II isoform compared to the diethylsulfamoyl analog [1]. The target compound inhibited CA IX with a Ki of 8.2 nM and CA II with a Ki of 350 nM (selectivity ratio = 42.7), whereas the diethylsulfamoyl analog N-(1,3-benzothiazol-2-yl)-3-(diethylsulfamoyl)benzamide showed CA IX Ki = 12.5 nM and CA II Ki = 45 nM (selectivity ratio = 3.6).

Carbonic anhydrase IX Hypoxic tumors Isoform selectivity

Aqueous Solubility Advantage: 2-Methoxy Substituent Effect vs. Unsubstituted Phenyl Core

The 2-methoxy substituent on the benzamide ring of CAS 496776-65-9 significantly improves aqueous solubility compared to the unsubstituted phenyl analog [1]. The target compound exhibits a kinetic solubility of 78 ± 6 µM in phosphate buffer (pH 7.4), whereas the des-methoxy analog N-(1,3-benzothiazol-2-yl)-5-(morpholine-4-sulfonyl)benzamide shows solubility of only 12 ± 2 µM. This represents a 6.5-fold enhancement.

Solubility Drug-likeness Formulation

Antiproliferative Activity in HeLa Cells: Target Compound vs. Closest Positional Isomer

In a direct head-to-head comparison conducted under identical cell culture conditions, CAS 496776-65-9 demonstrated superior antiproliferative activity against HeLa cervical carcinoma cells compared to its 4-morpholinosulfonyl positional isomer [1]. The target compound exhibited an IC50 of 8.7 µM (95% CI: 7.9-9.6 µM), whereas the 4-sulfonyl regioisomer showed an IC50 of 22.4 µM (95% CI: 19.8-25.3 µM), representing a 2.6-fold improvement in potency.

Anticancer HeLa Cellular potency

Microsomal Metabolic Stability: Morpholino Sulfonamide vs. Diethylamino Sulfonamide

The morpholino sulfonamide group in CAS 496776-65-9 imparts superior metabolic stability in human liver microsomes compared to the diethylamino sulfonamide analog [1]. After 60 min incubation, 72 ± 5% of the parent compound remained, versus only 31 ± 4% for the diethylamino sulfonamide analog, corresponding to intrinsic clearance values of 18.2 and 68.5 µL/min/mg protein, respectively.

Metabolic stability Microsomes ADME

CYP3A4 Inhibition Liability: Morpholino Sulfonamide Differentiated from Dimethylamino Propyl Derivative

CAS 496776-65-9 exhibits a favorable CYP inhibition profile compared to the N-[3-(dimethylamino)propyl] derivative N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(morpholine-4-sulfonyl)benzamide [1]. The target compound shows CYP3A4 IC50 > 30 µM, whereas the dimethylamino propyl derivative inhibits CYP3A4 with an IC50 of 2.1 µM, indicating a >14-fold lower risk of CYP3A4-mediated drug-drug interactions.

CYP inhibition Drug-drug interaction Safety

High-Impact Application Scenarios for N-(1,3-Benzothiazol-2-yl)-2-methoxy-5-(morpholine-4-sulfonyl)benzamide (CAS 496776-65-9) Based on Quantitative Differentiation Evidence


PI3Kβ-Focused Kinase Inhibitor Lead Optimization

The 6.2-fold PI3Kβ potency advantage of the 5-morpholinosulfonyl regioisomer (CAS 496776-65-9, IC50 = 0.45 µM) over the 4-sulfonyl analog (IC50 = 2.8 µM) makes this compound the definitive starting point for medicinal chemistry programs targeting PTEN-deficient cancers where PI3Kβ is a validated vulnerability [1]. Researchers procuring this exact compound can reliably reproduce published SAR and use it as a reference standard for scaffold hopping and fragment growing strategies.

Tumor Hypoxia-Targeted Carbonic Anhydrase IX Probe Development

With a CA IX/CA II selectivity ratio of 42.7—compared to only 3.6 for the diethylsulfamoyl analog—CAS 496776-65-9 is the optimal procurement choice for developing selective CA IX inhibitors intended for imaging or therapeutic applications in hypoxic solid tumors [1]. Its low nanomolar CA IX Ki (8.2 nM) combined with favorable selectivity supports use as a validated chemical probe for target engagement studies.

Early-Stage in Vivo Pharmacokinetic Studies Requiring Adequate Solubility and Metabolic Stability

The combination of 6.5-fold higher aqueous solubility (78 µM vs. 12 µM for the des-methoxy analog) and 3.8-fold lower microsomal clearance (CLint = 18.2 vs. 68.5 µL/min/mg for the diethylamino analog) positions CAS 496776-65-9 as the most viable procurement candidate among benzothiazole-sulfonamide hybrids for intravenous or oral pharmacokinetic profiling in rodent models [1]. Its >14-fold lower CYP3A4 inhibition risk further supports progression into DDI assessment studies.

Anticancer Screening Libraries with Cellular Proof-of-Concept

For screening libraries targeting cervical and other solid tumor cell lines, CAS 496776-65-9 offers a validated 2.6-fold antiproliferative advantage in HeLa cells (IC50 = 8.7 µM) versus the isomeric 4-sulfonyl analog (IC50 = 22.4 µM) [1]. Including this compound in compound collections ensures representation of the optimal benzothiazole-sulfonamide substitution pattern, maximizing hit-finding probability in phenotype-based oncology screens.

Quote Request

Request a Quote for N-(1,3-BENZOTHIAZOL-2-YL)-2-METHOXY-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.